

physical characteristics of crystalline 2-Nitro-5-(phenylacetylamino)-benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitro-5-(phenylacetylamino)-benzoic acid

Cat. No.: B1194464

[Get Quote](#)

An In-depth Technical Guide on the Physical Characteristics of Crystalline **2-Nitro-5-(phenylacetylamino)-benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylacetylamino)-benzoic acid, also known by its CAS number 52033-70-2, is a yellow crystalline solid of significant interest in biocatalysis and organic synthesis.^[1] Structurally, it features a nitro group, an amide linkage, and a carboxylic acid functional group, which provide multiple reactive sites for chemical transformations.^[2] This compound is most notably utilized as a chromogenic substrate for the enzyme penicillin amidase (also known as penicillin G acylase or PGA).^[2] The enzymatic cleavage of **2-Nitro-5-(phenylacetylamino)-benzoic acid** yields phenylacetic acid and 5-amino-2-nitrobenzoic acid, the latter of which is intensely yellow. This property allows for a simple and continuous spectrophotometric assay to measure the activity of penicillin amidase, an enzyme crucial for the industrial production of semi-synthetic penicillins.^[2] This guide provides a comprehensive overview of its physical characteristics, experimental protocols for its synthesis and analysis, and its primary application in enzymatic assays.

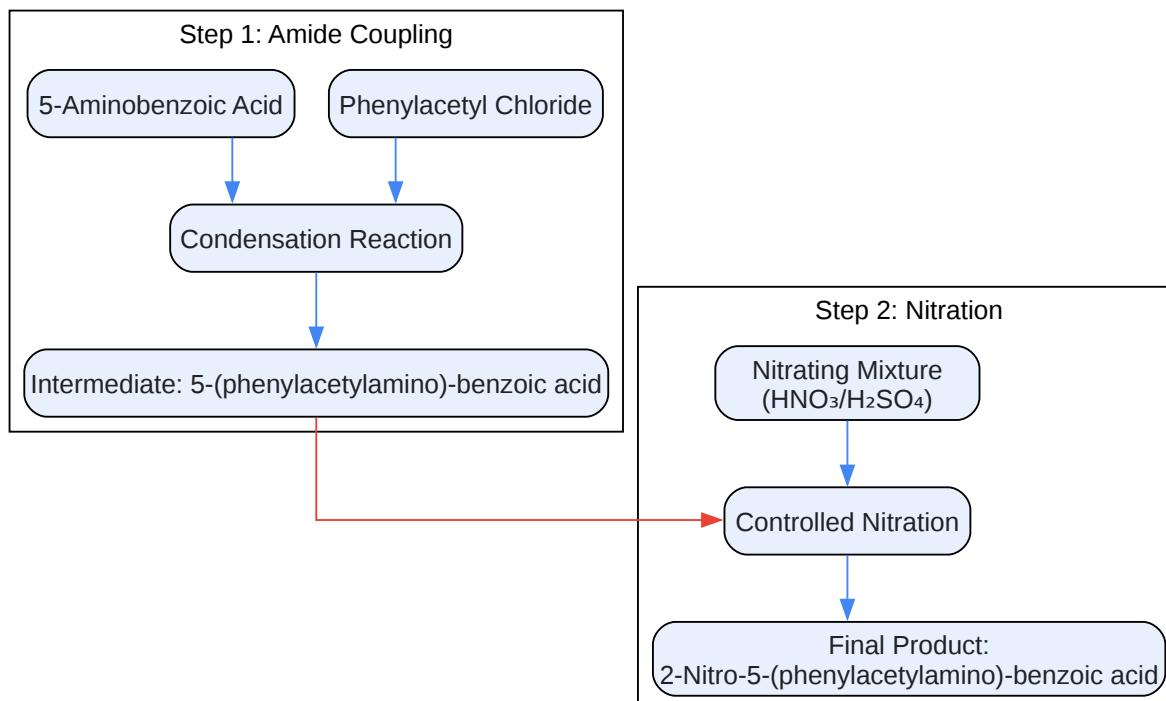
Core Physical and Chemical Properties

The physical and chemical properties of **2-Nitro-5-(phenylacetylamino)-benzoic acid** are summarized below. These values are critical for handling, storage, and experimental design.

Property	Value	Citations
CAS Number	52033-70-2	[2][3][4][5]
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₅	[4][5][6]
Molecular Weight	300.27 g/mol	[2][4]
Appearance	Yellow Crystalline Solid	[1][6]
Boiling Point	599.6 ± 50.0 °C (Predicted)	[1][5][6]
Density	1.446 ± 0.06 g/cm ³ (Predicted)	[1][5][6]
Solubility	Ethanol: 9.80-10.20 mg/mL (clear, faintly yellow to yellow solution)	[3]
Storage Conditions	2-8°C	[1][3][5][6]
pKa	2.05 ± 0.25 (Predicted)	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Nitro-5-(phenylacetylamino)-benzoic acid** are crucial for its application in research.


Synthesis Protocol

The synthesis is a two-step process involving amide bond formation followed by regioselective nitration.[2]

- Step 1: Amide Coupling to form 5-(phenylacetylamino)-benzoic acid
 - Reactants: 5-aminobenzoic acid and phenylacetyl chloride.[2]
 - Procedure: In a suitable reaction vessel, dissolve 5-aminobenzoic acid in an appropriate solvent. The amino group of 5-aminobenzoic acid acts as a nucleophile, attacking the

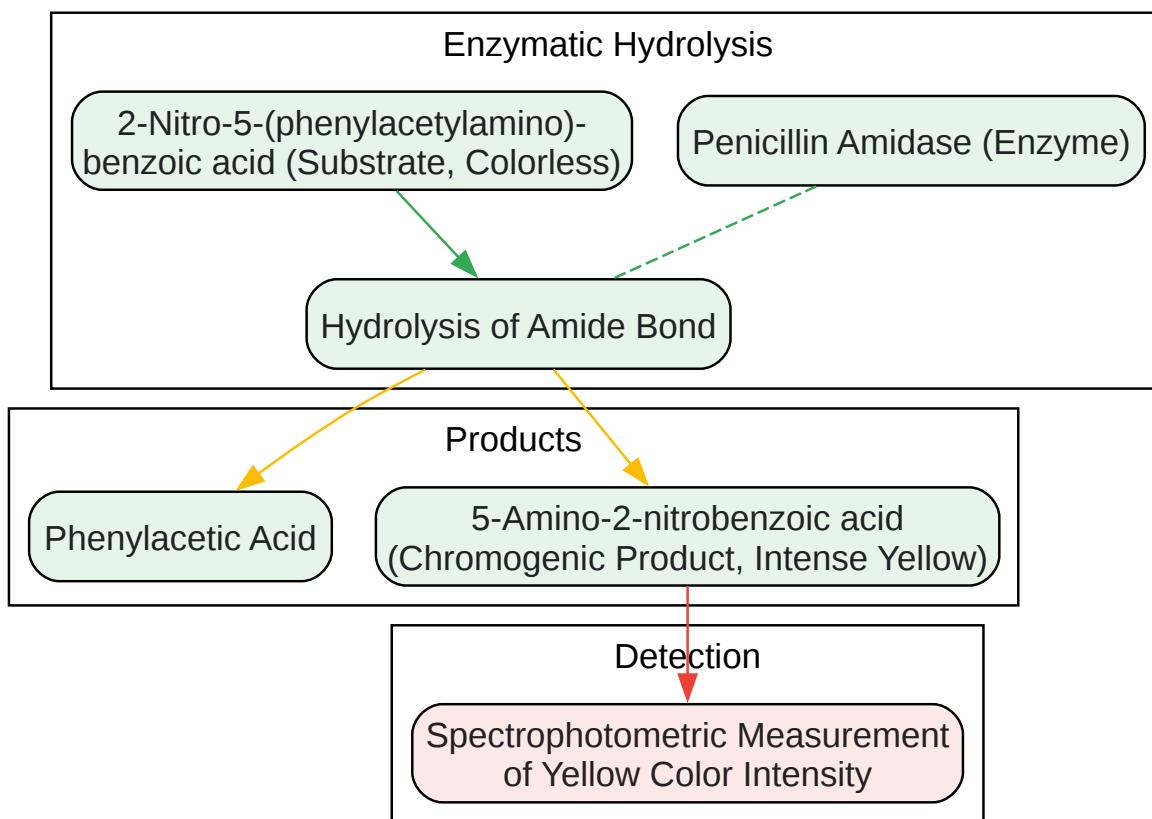
electrophilic carbonyl carbon of phenylacetyl chloride.[2] This condensation reaction is typically performed under controlled temperature conditions to form the stable amide linkage of the intermediate, 5-(phenylacetylamino)-benzoic acid.[2]

- Work-up: After the reaction is complete, the intermediate product is isolated, purified (e.g., by recrystallization), and dried.
- Step 2: Nitration
 - Reactants: 5-(phenylacetylamino)-benzoic acid and a nitrating mixture (concentrated nitric and sulfuric acids).[2]
 - Procedure: The intermediate from Step 1 is subjected to a controlled nitration reaction. The nitrating mixture is added carefully, maintaining a low temperature to control the regioselectivity of the reaction and introduce the nitro group at the 2-position of the benzoic acid ring.[2]
 - Work-up: The final product, **2-Nitro-5-(phenylacetylamino)-benzoic acid**, is precipitated, filtered, washed to remove residual acids, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield a crystalline solid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Nitro-5-(phenylacetylamo)-benzoic acid**.

Spectroscopic Characterization


Spectroscopic methods are essential for confirming the molecular structure and purity of the synthesized compound.

- Infrared (IR) Spectroscopy:
 - Objective: To identify the key functional groups in the molecule.
 - Methodology: A small amount of the crystalline solid is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.

- Expected Peaks:
 - $\sim 1700\text{-}1720\text{ cm}^{-1}$: C=O stretch of the carboxylic acid.[2]
 - $\sim 1660\text{-}1680\text{ cm}^{-1}$: Amide I band (primarily C=O stretch).[2]
 - $\sim 1520\text{-}1560\text{ cm}^{-1}$: Asymmetric N-O stretch of the nitro group.[2]
 - $\sim 1340\text{-}1380\text{ cm}^{-1}$: Symmetric N-O stretch of the nitro group.[2]
 - $> 3000\text{ cm}^{-1}$: Aromatic C-H stretches.[2]
 - $< 3000\text{ cm}^{-1}$: Aliphatic C-H stretches from the $-\text{CH}_2-$ group.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the precise arrangement of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.
 - Methodology: The crystalline sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). Both ^1H and ^{13}C NMR spectra are acquired.
 - Expected ^1H NMR Signals (Predicted):
 - $\delta 7.2\text{-}7.4\text{ ppm}$: A multiplet corresponding to the protons on the phenyl ring of the phenylacetyl group.[2]
 - $\sim\delta 3.6\text{ ppm}$: A sharp singlet for the methylene ($-\text{CH}_2-$) protons.[2]
 - Distinct multiplets: Signals for the three protons on the substituted benzoic acid ring.[2]
 - Broad singlets: Resonances for the amide (N-H) and carboxylic acid (O-H) protons, with chemical shifts that are dependent on solvent and concentration.[2]
 - Expected ^{13}C NMR Signals: The spectrum would show key resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic methylene carbon.[2]

Application in Enzymatic Assays

The primary application of this compound is in the field of biocatalysis as a chromogenic substrate for penicillin amidase (PGA).

[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of the subject compound by Penicillin Amidase.

The enzymatic reaction involves the hydrolysis of the amide bond, releasing 5-amino-2-nitrobenzoic acid.^[2] This product has a distinct yellow color, allowing for the continuous monitoring of enzyme activity by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.^[2] This assay is instrumental for studying the kinetics and mechanisms of penicillin acylases.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NITRO-5-(PHENYLACETYLAMINO)-BENZOIC ACID Three Chongqing Chemdad Co., Ltd [chemdad.com]
- 2. 2-Nitro-5-(phenylacetylamino)-benzoic acid | 52033-70-2 | Benchchem [benchchem.com]
- 3. 2-NITRO-5-(PHENYLACETYLAMINO)-BENZOIC ACID | 52033-70-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 2-NITRO-5-(PHENYLACETYLAMINO)-BENZOIC ACID | 52033-70-2 [chemicalbook.com]
- To cite this document: BenchChem. [physical characteristics of crystalline 2-Nitro-5-(phenylacetylamino)-benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194464#physical-characteristics-of-crystalline-2-nitro-5-phenylacetylamino-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com